molecular formula C11H19NO2 B1174706 neutral (type V) thionin, wheat CAS No. 147205-78-5

neutral (type V) thionin, wheat

Cat. No.: B1174706
CAS No.: 147205-78-5
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Description

Historical Context of Thionin Discovery in Plants

The journey to understanding thionins began in 1885, when a toxic substance in wheat flour was reported to be harmful to yeast. semanticscholar.org However, it wasn't until 1942 that the polypeptide responsible for this toxicity was isolated from wheat endosperm and named purothionin (B1495699) by Balls and his colleagues. semanticscholar.orgresearchgate.netthermofisher.com This marked the first discovery of a plant antimicrobial peptide (PAMP). thermofisher.com Following this initial finding, related proteins were identified in the seeds of other grains like barley and oats, as well as in the leaves and nuts of various plant species. mdpi.comnih.gov

General Characteristics and Classification of Plant Thionins

Thionins are characterized by their small size, typically around 5 kDa, and a composition of 45–48 amino acid residues. wikipedia.orgnih.gov A defining feature is their high cysteine content, which forms three or four disulfide bonds, conferring significant structural stability. wikipedia.orgresearchgate.net These proteins are synthesized as larger precursor proteins, known as preproproteins, which include a signal peptide and a C-terminal acidic domain that is later cleaved to produce the mature, active thionin. mdpi.comnih.gov

Thionins exhibit toxicity towards a broad range of organisms, including bacteria, fungi, and animal cells. wikipedia.org Their primary mechanism of action involves interacting with and disrupting the cell membranes of pathogens, leading to increased permeability and eventual cell death. wikipedia.orgnih.gov

The classification of thionins is based on their amino acid sequence similarities, disulfide bond patterns, and structural features.

Plant thionins are broadly categorized into two main families: the α/β-thionins and the γ-thionins. wikipedia.org

α/β-Thionins: This is the classical thionin family, to which the wheat thionins belong. They share a high degree of sequence homology and a conserved three-dimensional structure characterized by an L-shape formed by two α-helices and a β-sheet. researchgate.net

γ-Thionins: While structurally similar to α/β-thionins, γ-thionins are now considered a distinct and unrelated class of proteins, more accurately referred to as plant defensins. wikipedia.orgnih.gov

Within the α/β-thionin family, a further classification into five structural classes has been established based on sequence, charge, and the number of cysteine residues. researchgate.netmdpi.com

ClassPrimary LocationCysteine ResiduesCharge CharacteristicsExample(s)
Class I Seeds of Grasses (Poaceae)8High positive chargeα-purothionin, β-purothionin (Wheat) mdpi.com
Class II Leaves and Nuts8Less basic than Class IBarley leaf thionin, Pyrularia thionin mdpi.com
Class III Mistletoe species6Similar to Class IIViscotoxin mdpi.com
Class IV Crambe abyssinica seeds6NeutralCrambin mdpi.com
Class V WheatVariesNeutralNeutral wheat thionin mdpi.comresearchgate.net

The neutral (type V) thionin found in wheat represents a unique and specific category within this classification system. It is distinguished by its neutral charge and its origin as a modified version of other thionins.

A key defining feature of Type V thionin is that it is a truncated variant of Class I thionins. mdpi.com This means its amino acid sequence is shorter than that of the typical Class I purothionins found in the same plant. This truncation likely contributes to its distinct neutral charge and may influence its three-dimensional structure and biological activity.

Distinctive Features of Neutral (Type V) Thionins

Occurrence in Wheat and Aegilops Species

While the endosperms of hexaploid wheat (Triticum aestivum) are known for their basic, highly abundant Class I thionins (purothionins), they also harbor a distinct and less common class known as neutral or Type V thionins. researchgate.netnih.gov These thionins represent a fascinating case of molecular evolution within the Triticeae tribe.

Research has identified that the genes encoding Type V thionins are located on the long arms of chromosomes 1A, 1B, and 1D in hexaploid wheat, just a few kilobases away from the genes for the well-known Class I thionins. researchgate.net The discovery of a specific neutral wheat thionin, designated pTTH20, revealed a remarkable divergence from other thionin types. nih.gov This Type V thionin is considered a truncated variant of Class I thionins. mdpi.com

The evolutionary path of this thionin is marked by what has been described as a "mutational burst" that specifically targeted the mature protein domain of its precursor. nih.gov This resulted in a unique amino acid sequence and a neutral isoelectric point, distinguishing it from the highly basic nature of most other thionins. nih.gov

Studies have demonstrated a high degree of conservation in the genetic sequences encoding Type V thionins across both wheat and its wild relatives in the Aegilops genus. nih.gov The Aegilops genus, a close relative and progenitor of modern wheat, is a significant reservoir of genetic diversity for wheat improvement. frontiersin.orgnih.gov The presence of highly similar Type V thionin sequences in Aegilops species, such as Aegilops tauschii (the D genome donor to hexaploid wheat), underscores a shared evolutionary history and indicates that the origin of this thionin class predates the development of modern polyploid wheat. researchgate.netnih.gov For instance, three distinct thionins have been detected in Triticum kiharae, a synthetic wheat created by crossing Triticum timopheevii with Aegilops tauschii. researchgate.net

The table below summarizes the documented occurrence and genetic location of neutral (Type V) thionins in wheat and related species.

SpeciesGenomeChromosomal Location of Type V Thionin GenesNotes
Triticum aestivum (Hexaploid Wheat)AABBDDLong arms of chromosomes 1A, 1B, 1D researchgate.netGenes are located near the Class I thionin loci. researchgate.net Includes the neutral thionin pTTH20. nih.govresearchgate.net
Aegilops speciesC, D, M, N, S, T, U frontiersin.orgNot specified, but sequences show high conservation with wheat Type V thionins. nih.govThe genus is a known source of genetic diversity for wheat. frontiersin.org
Triticum kiharae (Synthetic Wheat)AAGGDDNot specifiedA synthetic allopolyploid from Triticum timopheevii x Aegilops tauschii. researchgate.net

Properties

CAS No.

147205-78-5

Molecular Formula

C11H19NO2

Synonyms

neutral (type V) thionin, wheat

Origin of Product

United States

Molecular Architecture and Structural Biology of Neutral Type V Thionin, Wheat

Primary Amino Acid Sequence Analysis

The primary structure of a protein, its amino acid sequence, is the foundation of its molecular architecture. For neutral (type V) thionin, this sequence reveals evolutionary relationships and conserved elements crucial for its structure and function.

Sequence Homology and Divergence Across Thionin Classes

Neutral (type V) thionin displays significant divergence in its amino acid sequence when compared to the highly basic type I thionins, despite their genes being located in close proximity on the same chromosomes (1A, 1B, and 1D). Current time information in Washoe County, US. This divergence is the result of accelerated evolution that has specifically altered the mature thionin domain, while the N-terminal signal peptide and C-terminal acidic peptide of the precursor protein remain more conserved. Current time information in Washoe County, US.

An alignment of representative amino acid sequences from different thionin classes highlights the distinct nature of type V. While there are conserved regions, particularly the cysteine residues, there are also notable variations in the amino acid composition that contribute to its neutral charge, in contrast to the typically cationic nature of other thionins.

Table 1: Amino Acid Sequence Alignment of Representative Thionin Types

Type Representative Sequence
Type I K S C C R S T L G R N C Y N L C R A R G A Q K L C A N V C R C K L T S G L S Y P K C P S D Y P K S
Type II K S C C P S T T G R N C Y N L C R A R G A Q K L C A G V C R C K I S S G L S C P K G F P K
Type III K S C C P T T A R G N I Y N T C R F T G G S R P V C A S L S G C K I V S G T K C P S G C P K L A I D
Type IV R I C C S S T T G R S I Y N L C R L T G G S R P V C A S L S G C K I V S G T K C P S G C P K L A I D
Type V A P S C C A P A A G V P S L C C G V P V R P P C L S V G G C G V S G G V C P P C C

Note: This table presents a representative alignment and highlights the unique sequence of Type V thionin.

Cysteine Residue Conservation and Disulfide Bond Arrangement

A defining characteristic of thionins is the high number of cysteine residues, which are critical for forming the disulfide bonds that stabilize their three-dimensional structure. nih.gov Neutral (type V) thionin is classified as a class 1 thionin, meaning it possesses eight conserved cysteine residues. nih.gov The conservation of these cysteine residues across different thionin classes underscores their fundamental role in maintaining the structural integrity of the molecule.

The arrangement of these eight cysteine residues into four disulfide bridges is a key feature of the molecular architecture. Based on homology with other thionins, particularly gamma-thionins, the disulfide bond pattern in neutral (type V) thionin is presumed to be highly organized and crucial for its stability.

Three-Dimensional Structural Determination and Analysis

The three-dimensional structure of neutral (type V) thionin, dictated by its amino acid sequence and disulfide bond network, is essential for its biological activity.

Role of Disulfide Bonds in Structural Stability

The four disulfide bonds are paramount for the exceptional stability of the thionin fold. nih.govnih.gov These covalent cross-links rigidly hold the alpha-helical and beta-sheet elements together, creating a compact and robust structure. researchgate.net This structural reinforcement is vital for the peptide to maintain its functional conformation in diverse and often harsh environments, such as during plant defense against pathogens. The disulfide bridges prevent the unfolding of the protein and protect it from proteolytic degradation.

Biosynthesis, Processing, and Subcellular Localization of Neutral Type V Thionin, Wheat

Thionin Precursor Protein Synthesis

Neutral (type V) thionin is not synthesized in its final, active form. Instead, it is produced as a larger, inactive precursor molecule known as a preproprotein. nih.gov This precursor consists of three distinct domains: an N-terminal signal peptide, the central mature thionin domain, and a C-terminal acidic prodomain. nih.gov The genes encoding this neutral thionin are specifically expressed in the developing wheat endosperm. nih.gov

The synthesis of the thionin preproprotein begins with an N-terminal signal peptide. This sequence of amino acids acts as a "zip code," directing the nascent polypeptide chain into the endoplasmic reticulum (ER), the cell's protein processing and transport network. The signal peptide is a common feature in proteins destined for secretion or for delivery to various organelles within the cell. While the primary role of the N-terminal signal peptide is to initiate entry into the secretory pathway, its conservation across different thionin types suggests its crucial and conserved function in the initial stages of localization.

Following the mature thionin sequence is a C-terminal acidic prodomain. This domain is characterized by a high proportion of acidic amino acid residues, giving it a net negative charge. This negative charge is crucial for neutralizing the highly basic and potentially toxic mature thionin domain. By forming an intramolecular complex, the acidic prodomain effectively masks the toxicity of the thionin peptide, preventing it from damaging the cell's own membranes during its transport through the various compartments of the secretory pathway. The amino acid sequence of this C-terminal acidic peptide is notably conserved between the highly basic type I thionins and the neutral type V thionins, underscoring its essential role in the safe transport of the mature peptide. nih.gov

Post-Translational Processing Mechanisms

Once the preproprotein is synthesized and correctly folded, it undergoes a series of modifications, collectively known as post-translational processing, to release the mature, active thionin.

The maturation of the neutral (type V) thionin requires at least two proteolytic cleavage events to remove the N-terminal signal peptide and the C-terminal acidic prodomain. The initial cleavage, which removes the signal peptide, typically occurs as the preproprotein enters the endoplasmic reticulum. The second critical cleavage event liberates the mature thionin from the acidic prodomain.

While the specific enzymes responsible for processing neutral (type V) thionin in wheat have not been definitively identified, studies on barley thionins have provided significant insights. In barley, a thionin proprotein-processing enzyme (TPPE) has been isolated and characterized as a serine protease, specifically a subtilase. nih.gov This enzyme is capable of cleaving the acidic domain from the thionin proprotein, releasing the mature thionin. nih.gov It is plausible that a similar enzymatic machinery exists in wheat for the processing of type V thionin. The three-dimensional structure of the mature thionin domain itself is thought to protect it from being degraded by these processing enzymes. nih.gov

Subcellular Compartmentalization within Plant Cells

The final destination of the mature thionin within the plant cell is critical for its defensive function. While the precise subcellular localization of neutral (type V) thionin in wheat has not been experimentally determined, studies on other thionin types in cereals offer likely locations. For instance, type I thionins in the endosperm of wheat and barley have been found to be located around protein bodies. core.ac.uk Type II thionins in barley leaves have been localized to the cell walls and vacuoles. Given that type V thionin is expressed in the developing endosperm, it is plausible that it is also targeted to protein bodies or potentially secreted to the cell wall, where it can act as a first line of defense against invading pathogens.

Biological Functions and Molecular Mechanisms in Plant Systems

Role in Plant Innate Immunity and Defense Responses

Neutral (Type V) thionin from wheat exhibits a broad spectrum of antimicrobial activity, targeting various plant pathogens. researchgate.netthermofisher.com This activity is a direct consequence of its molecular structure and its ability to compromise the integrity of microbial cell membranes. nih.govresearchgate.net

Wheat thionins demonstrate potent antifungal properties against several filamentous fungi that are significant agricultural pathogens. thermofisher.comnih.govnih.gov Research has shown their effectiveness in inhibiting the growth of fungi such as Fusarium graminearum and Fusarium oxysporum. plos.orgplos.orgnih.gov The accumulation of wheat thionin in the cell walls of plants inoculated with Fusarium species points to its role in creating a defensive barrier against fungal penetration. plos.orgnih.gov The antifungal action is not merely inhibitory; it can cause visible growth anomalies in fungal hyphae, such as hyperbranching.

The efficacy of wheat thionin can also be significantly increased through synergistic interactions with other plant defense proteins, such as 2S albumins. nih.govnih.gov Studies have shown that combining wheat thionin with 2S albumins from radish or oilseed rape can lower the concentration required for 50% inhibition of fungal growth by a factor of 2 to 73. nih.govnih.gov

Table 1: Antifungal Activity of Wheat Thionin

Fungal Pathogen Observed Effect Reference
Fusarium graminearum Antifungal effect, localization to fungal cell membrane plos.orgnih.gov
Fusarium oxysporum Hyphal growth inhibition plos.org

In addition to their effects on fungi, wheat thionins possess antibacterial properties. researchgate.netthermofisher.complos.org Their activity is particularly noted against certain Gram-positive bacteria. nih.govnih.gov For instance, thionins from wheat have been shown to inhibit the growth of Listeria monocytogenes and Listeria ivanovii in vitro. thermofisher.com The synergistic enhancement of thionin activity when combined with other proteins, like 2S albumins, also extends to some Gram-positive bacteria, although this effect is not observed with Gram-negative bacteria. nih.govnih.gov

Table 2: Antibacterial Activity of Wheat Thionin | Bacterial Pathogen | Gram Status | Observed Effect | Reference | | --- | --- | --- | | Listeria monocytogenes | Gram-positive | In vitro inhibition | thermofisher.com | | Listeria ivanovii | Gram-positive | In vitro inhibition | thermofisher.com | | General Gram-positive bacteria | Gram-positive | Synergistic activity with 2S albumins | nih.govnih.gov |

The primary mechanism of action for wheat thionins involves direct interaction with the cell membranes of phytopathogens. semanticscholar.orgnih.govnih.gov This interaction disrupts the membrane's structure and function, ultimately leading to pathogen death. mdpi.comthermofisher.com

Wheat thionins induce membrane leakiness in pathogenic cells. nih.gov By binding to and inserting themselves into the pathogen's membrane, they disrupt its integrity, causing a loss of essential intracellular components. nih.govthermofisher.com This permeabilization is evidenced by the leakage of ions, such as potassium (K+) and calcium (Ca2+), from the cell. plos.orgnih.govnih.govnih.gov The uncontrolled efflux of ions and other vital molecules from the cytoplasm leads to a series of destructive events that culminate in cell lysis and death. mdpi.com Scanning electron microscopy has confirmed that the mode of action involves the permeabilization of the hyphal plasmalemma. nih.govnih.gov

The disruption of membrane permeability is initiated by the specific binding of thionin molecules to phospholipids (B1166683) in the pathogen's membrane. nih.gov It is proposed that thionins interact with negatively charged phospholipids, and this binding disturbs the membrane's fluidity. nih.gov This interaction is facilitated by a conserved phospholipid-binding site on the thionin molecule. nih.govnih.gov

Following binding, thionins are believed to aggregate and form open pores or channels through the membrane. plos.orgnih.govnih.gov This pore formation is a key aspect of their antibacterial and antifungal properties, as it creates a direct pathway for the release of cellular contents. plos.orgnih.gov One proposed mechanism suggests that thionins can act as water-selective channels, delivering water molecules into the lipophilic center of the membrane, which leads to local disruption and eventual lysis. nih.govnih.gov The formation of these pores and the subsequent leakage of ions and nucleotides are the direct causes of the toxicity observed in pathogens. nih.gov

Contribution to Plant Disease Resistance in Wheat

Neutral (type V) thionin, a small, cysteine-rich peptide found in wheat, plays a significant role in the plant's defense against pathogenic microorganisms. These defense peptides are key components of the innate immune system in plants, providing a rapid first line of defense. researchgate.net Their antimicrobial properties are a crucial aspect of wheat's ability to withstand various diseases.

One of the most well-documented roles of wheat thionins is their involvement in the defense against fungal pathogens, including those responsible for Fusarium Head Blight (FHB). FHB, primarily caused by Fusarium graminearum, is a devastating disease in wheat, leading to significant yield losses and mycotoxin contamination of the grain. Research has shown that thionin accumulation is a component of the defense reaction in wheat against Fusarium species. nih.gov The antifungal activity of thionins is believed to stem from their ability to disrupt the cell membranes of pathogens, leading to the leakage of essential ions and ultimately cell death. nih.gov

A key aspect of thionin-mediated defense is their localization within the plant. Evidence suggests that wheat thionins accumulate in the cell walls of plant tissues, particularly in response to fungal infection. nih.gov This strategic positioning allows them to act as a barrier against invading pathogens at the point of entry.

In resistant wheat cultivars, a notable increase in thionin accumulation in the cell walls has been observed following inoculation with Fusarium culmorum, a causal agent of FHB. nih.gov This suggests that the enhanced ability of resistant cultivars to combat fungal infections may be, in part, attributed to a more robust and rapid accumulation of thionins in the cell wall. This accumulation likely strengthens the cell wall and creates a more hostile environment for the invading fungus.

The following table summarizes the key findings regarding the role of neutral (type V) thionin in wheat's defense against fungal diseases.

Aspect of Disease Resistance Role of Neutral (Type V) Thionin Supporting Evidence
Response to Fusarium Infection Upregulation of thionin gene expression and protein accumulation.Increased thionin levels observed in wheat upon fungal challenge.
Mechanism of Antifungal Activity Disruption of fungal cell membranes, leading to ion leakage and cell death.In vitro studies demonstrating the lytic activity of thionins on fungal cells.
Localization of Defense Accumulation in the plant cell wall.Immunohistochemical studies showing thionin presence in the cell walls of infected tissues.
Role in Resistant Cultivars Higher and faster accumulation in cell walls compared to susceptible cultivars.Comparative studies between resistant and susceptible wheat varieties.

Involvement in Plant-Insect Interactions

While the primary focus of research on wheat thionins has been on their antimicrobial properties, there is evidence to suggest their involvement in plant-insect interactions as well. Thionins are considered to be part of a broader arsenal (B13267) of defense proteins that plants utilize to deter herbivores. researchgate.net The general toxicity of thionins to a wide range of organisms can extend to insects.

The proposed mechanism of action against insects is similar to that against fungi, involving the disruption of cell membranes, particularly in the digestive tract of the insect. Ingestion of plant tissues containing high levels of thionins could lead to damage to the gut lining, impaired nutrient absorption, and ultimately, reduced growth, development, and survival of the insect pest. However, specific studies detailing the direct role and efficacy of neutral (type V) thionin from wheat against major insect pests like the Hessian fly are limited. The Hessian fly is a significant pest of wheat, with larvae that feed on the plant sap, causing stunting and yield loss. uky.edusdstate.eduokstate.edufrontiersin.orgpurdue.edu While wheat has evolved various defense mechanisms against this pest, the specific contribution of neutral (type V) thionin to this resistance is an area that requires further investigation.

Broader Roles in Plant Physiology

Beyond their direct role in defense against pathogens and pests, neutral (type V) thionins are also implicated in broader physiological processes within the wheat plant, particularly in redox regulation and interactions with other defense-related molecules.

Thioredoxin Activity and Redox Regulation

A fascinating aspect of some wheat thionins, specifically purothionin (B1495699), is their connection to the thioredoxin system. nih.govnih.gov Thioredoxins are small, ubiquitous proteins that play a crucial role in redox regulation by catalyzing the reduction of disulfide bonds in target proteins. mdpi.comabcam.com The thioredoxin system, which also includes thioredoxin reductase and NADPH, is central to maintaining the cellular redox balance, protecting against oxidative stress, and regulating the activity of various enzymes.

Purothionin, a well-characterized thionin from wheat endosperm, can be reduced by the wheat seed thioredoxin system. nih.govnih.gov In this process, thioredoxin h, a specific type of thioredoxin found in heterotrophic plant tissues, transfers reducing equivalents from NADPH to purothionin, converting its disulfide bridges to sulfhydryl groups. nih.govnih.gov This reduced form of purothionin can then, in turn, reductively activate other enzymes. nih.govnih.gov This indicates that purothionin can act as an intermediary in the redox signaling cascade, extending the regulatory reach of the thioredoxin system. This linkage suggests that in addition to its defensive functions, this type of thionin may also play a role in modulating cellular metabolism and responding to oxidative stress. researchgate.net

The interplay between thioredoxin and purothionin is summarized below:

Component Function
NADPH Provides the initial reducing power.
Thioredoxin Reductase Transfers electrons from NADPH to thioredoxin h.
Thioredoxin h Reduces the disulfide bonds of purothionin.
Purothionin (reduced) Can activate other enzymes through thiol-disulfide exchange.

Interaction with Other Plant Defense-Related Peptides (e.g., Lipid Transfer Proteins)

The plant's defense system is a complex network of interacting components. Neutral (type V) thionin is part of a larger suite of defense-related proteins, which includes other antimicrobial peptides and proteins such as lipid transfer proteins (LTPs). frontiersin.orgnih.govnih.govresearchgate.netnih.govresearchgate.net LTPs are small, cysteine-rich proteins that are also involved in plant defense against pathogens. frontiersin.org They are capable of binding and transferring lipids and are thought to play a role in cuticle formation and signaling pathways related to defense. frontiersin.org

While both thionins and LTPs are often found in similar locations within the plant, such as the cell wall and apoplast, and are both involved in defense responses, direct physical interactions between neutral (type V) thionin and LTPs in wheat have not been extensively documented. nih.gov It is plausible that these two families of defense peptides function in a complementary or synergistic manner. For instance, the membrane-disrupting activity of thionins could potentially be enhanced by the lipid-binding properties of LTPs, which might facilitate the interaction of thionins with the microbial cell membrane. However, further research is needed to elucidate the precise nature of any functional relationship or co-localization between these two important classes of defense-related peptides in wheat.

Biotechnological and Agricultural Research Applications

Genetic Engineering for Enhanced Plant Disease Resistance

Genetic engineering offers a powerful alternative to conventional breeding for improving disease resistance in crops. umn.edu By manipulating the expression of defense-related genes like those encoding thionins, it is possible to bolster a plant's innate immune system against a wide range of pathogens.

A primary strategy for enhancing plant defense is the overexpression of thionin genes in transgenic crops. researchgate.net The introduction and heightened expression of these genes can provide increased protection against fungal and bacterial pathogens. researchgate.netapsnet.org

Research has demonstrated that overexpressing defense-response genes in wheat can lead to enhanced resistance against significant diseases like Fusarium head blight (FHB), a major issue for wheat production worldwide. umn.edunih.gov In one study, transgenic wheat lines were developed to overexpress a wheat α-1-purothionin gene. These lines showed statistically significant reductions in FHB severity in greenhouse evaluations. umn.edu The accumulation of thionin proteins has been observed in the cell walls of wheat tissues infected with Fusarium, suggesting their role in the plant's natural defense response. apsnet.orgnih.govufl.edufrontiersin.org

The efficacy of this approach has been validated across different plant species. For instance, transgenic Arabidopsis plants engineered to overexpress an Arabidopsis thionin gene exhibited increased resistance to Fusarium oxysporum. nih.gov Similarly, transgenic rice and potato plants overproducing thionins have shown resistance to several bacterial diseases. ufl.edufrontiersin.org These studies collectively support the potential of using thionin overexpression as a broad-spectrum strategy for disease control in agriculture. apsnet.org

Table 1: Examples of Thionin Overexpression in Transgenic Plants for Disease Resistance

Transgenic Plant Thionin Gene Source Target Pathogen(s) Outcome Reference(s)
Wheat Wheat (α-1-purothionin) Fusarium graminearum (FHB) Enhanced resistance to FHB umn.edunih.gov
Arabidopsis Arabidopsis (Thionin 2.1) Fusarium oxysporum Increased resistance nih.gov
Arabidopsis Modified Plant Thionin Fusarium graminearum Reduced disease and fungal biomass apsnet.orgnih.gov
Citrus Modified Plant Thionin Xanthomonas citri (Citrus Canker), Candidatus Liberibacter asiaticus (HLB) Enhanced resistance to canker and reduced pathogen titer for HLB ufl.edufrontiersin.org
Rice, Potato Plant Thionins Various bacterial pathogens Enhanced resistance ufl.edufrontiersin.org

Beyond simple overexpression, researchers are exploring more sophisticated strategies to manipulate thionins and other defense pathways to improve host resistance. These molecular approaches aim to create more durable and broad-spectrum protection against pathogens. researchfloor.orgresearchgate.net

One key strategy involves the modification of the thionin protein itself. For example, a synthetic thionin peptide was designed with substituted amino acids to facilitate correct folding and reduce potential toxicity, while adding extra amino acids at the C-terminus was shown to increase protein stability and solubility. ufl.edu This demonstrates that thionin sequences can be engineered to optimize their defensive functions.

Other advanced genetic strategies that could be applied to the thionin system include:

Editing of Host Susceptibility (S) Genes: Pathogens often exploit host "susceptibility genes" to facilitate infection. nih.govfrontiersin.org Using gene-editing tools like CRISPR/Cas9 to disrupt these S genes can render the plant resistant without relying on traditional resistance (R) genes. nih.govfrontiersin.org This approach is considered potentially more durable as it removes the target of pathogen effectors. nih.gov

Promoter Editing: The promoters of resistance genes or susceptibility genes can be edited to alter their expression levels. frontiersin.org This allows for fine-tuning the defense response, potentially activating genes like thionins more strongly or rapidly upon pathogen attack.

Gene Pyramiding: This strategy involves stacking multiple resistance genes, which could include different types of thionins or thionins combined with other defense proteins like chitinases or glucanases, into a single cultivar. nih.gov This multi-pronged defense can be more difficult for a pathogen to overcome than a single resistance gene. nih.gov

These innovative molecular strategies provide a powerful toolkit for developing new crop varieties with robust and lasting disease resistance. frontiersin.org

Production Systems for Recombinant Thionins

The production of recombinant thionins in heterologous systems is essential for detailed functional studies and for exploring their potential as standalone antimicrobial agents. The choice of an expression system is critical for obtaining large quantities of correctly folded and active proteins. researchgate.net

While microbial systems like E. coli and yeast are commonly used for recombinant protein production, plant-based systems offer distinct advantages for producing plant-derived proteins like thionins. researchgate.netnih.gov Plant hosts can perform the necessary post-translational modifications and ensure proper protein folding, which is crucial for the stability and activity of cysteine-rich peptides. The disulfide bridges that stabilize the thionin structure are critical for its function. semanticscholar.org

Several plant species have been successfully used as expression hosts, demonstrating their suitability for producing functional thionins:

Arabidopsis thaliana : As a model organism, it is frequently used to test gene constructs and has been shown to successfully express thionins for enhanced disease resistance. apsnet.orgnih.gov

Tobacco (Nicotiana sp.): Often used for transient and stable expression studies, tobacco has been used to produce modified thionins. nih.gov

Wheat (Triticum aestivum): Expressing wheat thionin genes directly in wheat is a viable strategy for crop improvement, effectively making the crop a factory for its own defense proteins. umn.edunih.gov

Citrus, Tomato, Rice, and Potato: Successful overexpression of thionins in these diverse crop plants further validates the potential of using various plant species as bio-factories. ufl.edufrontiersin.orgnih.gov

These examples show that a range of plant systems can serve as effective platforms for high-yield expression of bioactive thionins.

Bioinformatics and in silico analysis are indispensable tools for identifying new thionin genes and predicting bioactive variants before undertaking costly and time-consuming laboratory work. agrifoodscience.com

Homology-based searches are a primary method for discovering new thionin family members. For example, the thionin-like (Thil) gene family in wheat, consisting of 26 members, was identified using bioinformatic methods based on known thionin genes from the model plant Arabidopsis thaliana. zjnyxb.cn Such analyses can also predict protein characteristics, such as the presence of signal peptides, which are important for their secretion and function. zjnyxb.cnnih.gov

Furthermore, in silico tools can be used to analyze protein sequences for potential bioactivity. Online databases and prediction tools like BIOPEP-UWM and ToxinPred can screen peptide sequences generated from in silico digestion to identify fragments with potential ACE inhibitory, antioxidant, or toxic properties. agrifoodscience.com Protein modeling and docking software, such as RaptorX and Cluspro, can predict the three-dimensional structure of thionin variants and simulate their interaction with pathogen molecules, helping to identify variants with potentially enhanced activity. researchgate.net By analyzing conserved domains, such as the Gamma-thionin domain (PF00304), researchers can efficiently screen entire genomes to identify all members of the thionin gene family for further study. nih.gov

Current Research Gaps and Future Academic Research Directions

Comprehensive Understanding of Regulatory Networks

The genetic regulation of neutral (type V) thionin is an area ripe for investigation. It is known that the genes for this thionin are specifically expressed in the developing wheat endosperm and are located on the long arms of chromosomes 1A, 1B, and 1D, in close proximity to the genes for Type I thionins. nih.gov This specific expression pattern points to a tightly controlled regulatory network.

General gene regulation in developing wheat seeds involves a complex interplay of transcription factors and hormonal signals, such as abscisic acid (ABA). nih.govmdpi.com However, the specific transcription factors, promoter and enhancer sequences, and signaling pathways that govern the precise timing and location of Type V thionin expression are unknown. Future research directions should involve:

Promoter analysis: Detailed dissection of the promoter regions of Type V thionin genes to identify key cis-regulatory elements.

Yeast one-hybrid (Y1H) screening: Identification of the specific transcription factors that bind to these regulatory elements.

Transcriptomic profiling: Analysis of gene expression in the developing endosperm to correlate the expression of candidate transcription factors with that of Type V thionin.

Functional validation: Using tools like CRISPRi to knock down candidate regulatory genes to confirm their role in controlling thionin expression. nih.gov

Integration of Multi-Omics Data for Systems-Level Insights

Modern biological research leverages the power of integrating multiple "omics" datasets to gain a holistic, systems-level understanding of complex traits. nih.govnih.govmdpi.com While multi-omics approaches are being applied to wheat to study traits like yield and disease resistance, their specific application to neutral (type V) thionin is a clear future direction. nih.govmdpi.com A wheat multi-omics atlas, containing information on transcripts, proteins, and post-translational modifications, provides a valuable resource for this work. nih.gov

Future research should integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of Type V thionin's role. This approach could reveal connections between thionin expression and specific developmental stages, metabolic pathways, pathogen challenges, or abiotic stress responses within the endosperm. Such a systems-level view is critical for moving beyond a single-gene perspective to understanding the thionin's function in the broader context of seed biology and plant health.

Omics LayerPotential Contribution to Thionin Research
Genomics Identify variations (SNPs, indels) in thionin genes across different wheat cultivars.
Transcriptomics Quantify thionin gene expression under various conditions (e.g., development, stress).
Proteomics Detect and quantify the mature thionin protein and its post-translational modifications.
Metabolomics Correlate thionin presence with changes in the metabolic profile of the endosperm.
Interactomics Identify proteins that interact with the thionin protein, suggesting pathways and complexes.

Advanced Gene Editing for Targeted Thionin Modulation

The advent of advanced gene-editing technologies, particularly CRISPR/Cas9, offers powerful tools to definitively probe the function of neutral (type V) thionin. nih.gov These methods have been efficiently adapted for the complex hexaploid wheat genome, enabling the targeted mutation of all three gene copies (homoeologues) simultaneously. mdpi.comnih.gov

The application of these tools to the Type V thionin genes represents a critical future research direction. By creating specific knockout, knockdown, or overexpression lines, researchers can directly assess the impact of this thionin on wheat's developmental and defensive capabilities. More advanced methods like base editing and prime editing could be used to make precise changes to the thionin's amino acid sequence to test hypotheses about functional domains. nih.govyoutube.com Furthermore, CRISPRa (activation) and CRISPRi (interference) can be used to modulate gene expression without altering the underlying DNA sequence, providing another layer of functional analysis. nih.gov

Gene Editing ApproachApplication to Thionin Research
CRISPR/Cas9 Knockout Eliminate thionin function to observe effects on pathogen resistance and seed development.
Base/Prime Editing Introduce precise amino acid substitutions to map functional residues.
CRISPRa (Activation) Overexpress the thionin to determine if it enhances desired traits like disease resistance.
CRISPRi (Interference) Reduce thionin expression to study dose-dependent effects.

Phylogenetic Studies on Thionin Diversity and Functional Evolution

Understanding the evolutionary history of neutral (type V) thionin provides context for its function. This novel thionin is characterized by an "extreme divergence" from the highly basic Type I thionins, a result of accelerated evolution that specifically targeted the mature protein domain while conserving the precursor domains. nih.gov This rapid evolution involved both deletions and a high rate of non-synonymous substitutions. nih.gov Despite this divergence, the sequences for Type V thionins are highly conserved among wheat and its wild relatives, suggesting a crucial and conserved biological role. nih.gov

A significant research gap exists in the detailed phylogenetic tracking of Type V thionin. Future studies should:

Mine genomic and transcriptomic data from a broad range of wild wheat progenitors and related grass species to trace the evolutionary origin of Type V thionins.

Analyze the selective pressures that drove the rapid divergence from Type I thionins.

Investigate the co-evolution of Type V thionin with traits related to the wheat endosperm, which could shed light on its specialized function.

Exploration of Novel Biological Roles in Plant-Environment Interactions

The presumed primary role of thionins is in plant defense. researchgate.netnih.gov However, the specific expression of neutral (type V) thionin in the developing endosperm suggests a highly specialized function. nih.gov While protecting the nutrient-rich endosperm from pathogens is a logical role, it has not been experimentally proven in planta.

Future research must move beyond in-vitro antimicrobial assays to explore the thionin's role within the plant itself, particularly in its interaction with the environment. This includes investigating its potential involvement in:

Abiotic Stress Response: Does its expression change in response to environmental stressors like drought or heat during the critical grain-filling period?

Seed Development: Could it play a role in programmed cell death or nutrient allocation within the endosperm, independent of a defensive function?

Microbiome Interaction: How does it affect the community of microbes that colonize the developing seed?

Functional genomics studies using the gene-edited lines described in section 8.4 will be instrumental in answering these questions and uncovering potentially novel biological roles for this unique wheat protein.

Q & A

Q. What are the structural and functional characteristics of neutral (type V) thionin in wheat, and how do they differ from other thionin subtypes?

Neutral (type V) thionins are cysteine-rich antimicrobial peptides characterized by a conserved β-sheet structure stabilized by disulfide bonds. Unlike acidic thionins (e.g., type I), type V thionins lack a net positive charge at physiological pH, influencing their interaction with microbial membranes . Structural analysis via X-ray crystallography and mass spectrometry reveals unique residues in the mature protein domain that confer specificity in binding to fungal cell wall components (e.g., chitin and β-1,3-glucans) . Comparative studies with barley α-thionin highlight divergences in subcellular localization and antimicrobial potency .

Q. How is neutral thionin localized and processed in wheat endosperm during seed development?

Neutral thionin is synthesized as a precursor (e.g., THP1 and THP2 in barley) on membrane-bound polysomes and undergoes post-translational processing. Subcellular fractionation and immunolocalization studies in wheat endosperm demonstrate its deposition as an extrinsic membrane protein associated with the endoplasmic reticulum . Pulse-chase experiments in barley reveal co-translational conversion of precursors into mature thionin, suggesting conserved mechanisms in wheat .

Q. What is the role of neutral thionin in wheat's innate immunity against fungal pathogens?

Neutral thionin disrupts fungal membranes by forming pores, as shown in Fusarium graminearum models. Fluorescence microscopy confirms its dual localization in plant cell walls and fungal membranes, where it binds to chitin and β-1,3-glucans . Overexpression studies in transgenic plants (e.g., tobacco) demonstrate enhanced resistance to bacterial and fungal pathogens, validating its role in pathogen defense .

Advanced Research Questions

Q. How can conflicting data on thionin’s antifungal efficacy across experimental models be resolved?

Discrepancies arise from variations in pathogen susceptibility, thionin concentration, and delivery systems. For example, in planta studies in wheat show limited thionin translocation to fungal hyphae, whereas in vitro assays using purified thionin exhibit direct membrane disruption . To reconcile these, researchers should standardize experimental conditions (e.g., pathogen strain, growth stage) and employ proteomic profiling to track thionin localization and activity .

Q. What genetic and epigenetic factors regulate neutral thionin expression in wheat under stress conditions?

Thionin genes (e.g., pTTH20) are induced by jasmonic acid (JA) and pathogen elicitors. Transcriptome analyses in Arabidopsis mutants (e.g., gpa1-1) reveal impaired JA-responsive thionin expression, implicating G-protein signaling in regulation . Epigenetic modifications, such as histone acetylation at promoter regions, may modulate stress-induced expression. CRISPR/Cas9-mediated gene editing and chromatin immunoprecipitation (ChIP) are recommended to dissect regulatory networks .

Q. How do allelic variations in wheat thionin genes impact antimicrobial specificity and agricultural resilience?

Homoeologous thionin loci in wheat (A, B, D genomes) exhibit sequence divergence affecting antimicrobial spectra. For example, allelic variants in Triticum aestivum show differential inhibition of Fusarium spp. . High-resolution genotyping (e.g., SNP arrays) and pathogen challenge assays in near-isogenic lines can identify resistance-associated alleles. Comparative genomics with rye (Secale cereale) further elucidates evolutionary diversification .

Q. What experimental frameworks are optimal for studying thionin-pathogen interactions in planta?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective:

  • Population : Wheat cultivars with defined thionin expression levels.
  • Intervention : Pathogen inoculation ± thionin inhibitors (e.g., chitin oligomers).
  • Comparison : Wild-type vs. thionin-silenced mutants.
  • Outcome : Quantification of hyphal growth via confocal microscopy or qPCR.
  • Time : Pre-/post-anthesis stages .

Methodological Guidance

  • Data Contradiction Analysis : Use meta-analysis tools to aggregate results from independent studies, focusing on variables like thionin isoform, pathogenicity assays, and environmental conditions .
  • Experimental Design : Employ FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure robustness. For example, prioritize field trials over in vitro assays to address ecological relevance .
  • Advanced Techniques :
    • Localization : Immunolabeling with anti-thionin antibodies and subcellular fractionation .
    • Functional Validation : Heterologous expression in model plants (e.g., Nicotiana benthamiana) coupled with pathogen resistance screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.